4-Phenylbutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

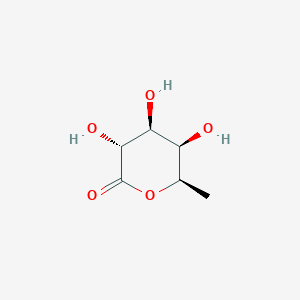

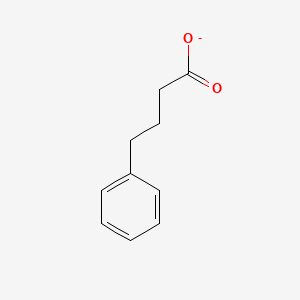

4-phenylbutyrate is a carboxylic acid anion obtained by the removal of proton from the carboxy group of 4-phenylbutyric acid. It is a conjugate base of a 4-phenylbutyric acid.

Applications De Recherche Scientifique

1. Cancer Research

4-Phenylbutyrate (4-PB) has been studied for its effects on malignant glioma cells, showing potential as an anti-cancer agent. Engelhard et al. (1998) found that 4-PB inhibits proliferation, alters morphology, migration, and invasiveness of glioma cells, and decreases the expression of genes important in glial malignancy, such as c-myc and urokinase (Engelhard et al., 1998).

2. Cystic Fibrosis Treatment

Singh et al. (2006) reported that 4-PB in cystic fibrosis bronchial epithelial cells led to the identification of butyrate-responsive cellular chaperones, protein processing enzymes, and cell trafficking molecules associated with the amelioration of the chloride transport defect in these cells (Singh et al., 2006).

3. Neuroprotective Effects

Qi et al. (2004) demonstrated the neuroprotective effect of 4-PB on cerebral ischemic injury in a mouse model, suggesting its potential use in treating stroke through inhibition of endoplasmic reticulum stress-mediated apoptosis and inflammation (Qi et al., 2004).

4. Alzheimer's Disease

Cuadrado‐Tejedor et al. (2011) discussed the potential of 4-PB in treating Alzheimer's disease, noting its ability to restore cognitive deficits in animal models and suggesting its multi-modal/multi-target mechanism as distinct from other drugs in clinical trials (Cuadrado‐Tejedor et al., 2011).

5. Trauma and Hemorrhagic Shock

Yang et al. (2016) found that 4-PB has beneficial effects in traumatic hemorrhagic shock in rats, improving animal survival and protecting organ function by attenuating oxidative stress and mitochondrial permeability transition pore opening (Yang et al., 2016).

6. Molecular Chaperone in Proteostasis

Kolb et al. (2015) highlighted 4-PB's role as a chemical chaperone, preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress, which is crucial in maintaining cellular proteostasis (Kolb et al., 2015).

7. Duchenne Muscular Dystrophy

Begam et al. (2016) conducted a study indicating that sodium 4-PB could reduce contraction-induced myofiber damage in the mdx mouse model of Duchenne muscular dystrophy, suggesting its potential therapeutic application (Begam et al., 2016).

8. Plant Regeneration

Iwase et al. (2022) explored the use of 4-PB in promoting plant regeneration, finding that it enhances callus formation and subsequent shoot regeneration in Arabidopsis, mimicking the effect of exogenous auxin (Iwase et al., 2022).

Propriétés

Nom du produit |

4-Phenylbutyrate |

|---|---|

Formule moléculaire |

C10H11O2- |

Poids moléculaire |

163.19 g/mol |

Nom IUPAC |

4-phenylbutanoate |

InChI |

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/p-1 |

Clé InChI |

OBKXEAXTFZPCHS-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CCCC(=O)[O-] |

SMILES canonique |

C1=CC=C(C=C1)CCCC(=O)[O-] |

Synonymes |

4-phenylbutyrate 4-phenylbutyric acid 4-phenylbutyric acid, calcium salt 4-phenylbutyric acid, sodium salt Ammonaps Buphenyl sodium 4-phenylbutanoate sodium 4-phenylbutyrate sodium phenylbutyrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3E,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1260618.png)

![8-[(2E)-2-[[5-(hydroxymethyl)furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoic acid](/img/structure/B1260626.png)

![(7E,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B1260629.png)